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molecular formula C12H16N2O B8430119 N-[2-hydroxyeth-1-yl] (5-Methyl-1H-indol-7-yl)methylamine

N-[2-hydroxyeth-1-yl] (5-Methyl-1H-indol-7-yl)methylamine

Cat. No. B8430119
M. Wt: 204.27 g/mol
InChI Key: VBTZGDBASOXJEK-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Dissolve 5-Methyl-1H-indole-7-carboxaldehyde (4.036 g, 25.384 mmol) in absolute methanol (200 mL), add 2-aminoethanol (3.1 g, 50.767 mmol) and 10% palladium on carbon (0.4 g). Stir the mixture for 1 hour under nitrogen, then under 1 atmosphere of hydrogen for 3 hours. Filter, concentrate under reduced pressure, and purify by flash column chromatography (silica gel, 90/9/1, dichloromethane/methanol/ammonia) to give the title compound as a colorless oil.
Quantity
4.036 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH:11]=O)[CH:10]=1)[NH:7][CH:6]=[CH:5]2.[NH2:13][CH2:14][CH2:15][OH:16].[H][H]>CO.[Pd]>[OH:16][CH2:15][CH2:14][NH:13][CH2:11][C:9]1[CH:10]=[C:2]([CH3:1])[CH:3]=[C:4]2[C:8]=1[NH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
4.036 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=C(C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
NCCO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 1 hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
purify by flash column chromatography (silica gel, 90/9/1, dichloromethane/methanol/ammonia)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCNCC=1C=C(C=C2C=CNC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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